
Chitin synthase inhibitor 12
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chitin synthase inhibitor 12 is a compound that targets chitin synthase, an enzyme responsible for the synthesis of chitin. Chitin is a vital structural component found in the cell walls of fungi, the exoskeletons of insects, and the shells of crustaceans. By inhibiting chitin synthase, this compound disrupts the formation of chitin, making it a valuable tool in antifungal and insecticidal applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of chitin synthase inhibitor 12 typically involves multiple steps, including the formation of key intermediates and the final coupling reaction. The specific synthetic route and reaction conditions can vary depending on the desired yield and purity of the compound. Common methods include the use of organic solvents, catalysts, and controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to maintain consistency and purity .
Chemical Reactions Analysis
Types of Reactions
Chitin synthase inhibitor 12 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperature, pressure, and pH to achieve the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
Chitin synthase inhibitor 12 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the synthesis and degradation of chitin and related polysaccharides.
Biology: Employed in research on fungal cell wall biosynthesis and insect exoskeleton formation.
Medicine: Investigated for its potential as an antifungal and insecticidal agent.
Industry: Utilized in the development of new antifungal and insecticidal products.
Mechanism of Action
Chitin synthase inhibitor 12 exerts its effects by binding to the active site of chitin synthase, thereby blocking the enzyme’s ability to catalyze the formation of chitin. This inhibition disrupts the structural integrity of fungal cell walls and insect exoskeletons, leading to cell lysis and death. The molecular targets and pathways involved include the glycosyltransferase family of enzymes and the chitin biosynthesis pathway .
Comparison with Similar Compounds
Chitin synthase inhibitor 12 can be compared with other similar compounds, such as:
Nikkomycin Z: A competitive inhibitor of chitin synthase that blocks the path for chitin translocation.
Polyoxin B: An inhibitor that reduces the synthesis of chitin by targeting chitin synthase.
Benzothiazole derivatives: Compounds that inhibit chitin synthase and show antifungal activity.
This compound is unique in its specific binding affinity and inhibitory potency, making it a valuable tool for research and industrial applications .
Properties
Molecular Formula |
C23H21ClFN3O5 |
|---|---|
Molecular Weight |
473.9 g/mol |
IUPAC Name |
(E)-N-(3-chloro-4-fluorophenyl)-4-(6-methoxy-2-oxospiro[1H-3,1-benzoxazine-4,4'-piperidine]-1'-yl)-4-oxobut-2-enamide |
InChI |
InChI=1S/C23H21ClFN3O5/c1-32-15-3-5-19-16(13-15)23(33-22(31)27-19)8-10-28(11-9-23)21(30)7-6-20(29)26-14-2-4-18(25)17(24)12-14/h2-7,12-13H,8-11H2,1H3,(H,26,29)(H,27,31)/b7-6+ |
InChI Key |
PVEZFCKVQQJBTM-VOTSOKGWSA-N |
Isomeric SMILES |
COC1=CC2=C(C=C1)NC(=O)OC23CCN(CC3)C(=O)/C=C/C(=O)NC4=CC(=C(C=C4)F)Cl |
Canonical SMILES |
COC1=CC2=C(C=C1)NC(=O)OC23CCN(CC3)C(=O)C=CC(=O)NC4=CC(=C(C=C4)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2S,5R)-5-amino-2-methylpiperidin-1-yl]-[2-[1-(cyclopropylmethyl)pyrrolo[2,3-b]pyridin-2-yl]-7-methoxy-1-methylbenzimidazol-5-yl]methanone;hydrochloride](/img/structure/B12411356.png)

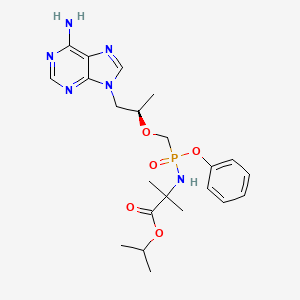
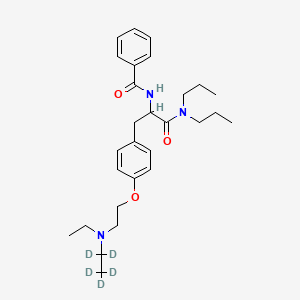
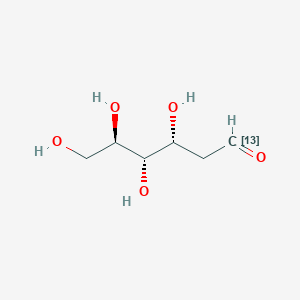
![(2S)-6-amino-2-[[(2S)-2-[[2-[2-[2-[2-(2-aminooxyethoxy)ethoxy]ethoxy]ethoxy]acetyl]amino]-3-phenylpropanoyl]amino]-N-[2-[[3-[3-[3-ethyl-8-(trifluoromethyl)quinolin-4-yl]phenoxy]phenyl]sulfonyl-methylamino]ethyl]hexanamide](/img/structure/B12411384.png)
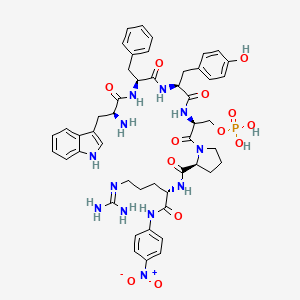
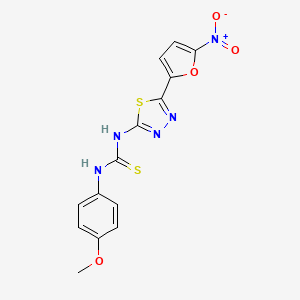
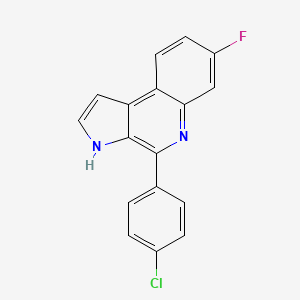

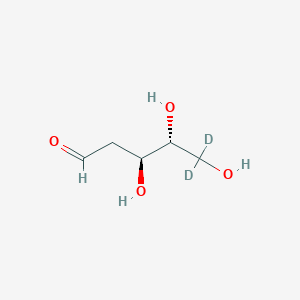
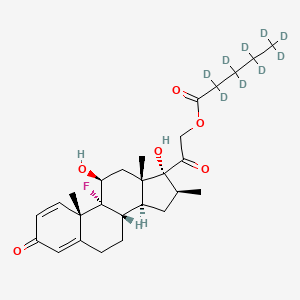
![(2S)-N-[4-(3-anilino-5-methyl-4-oxo-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-2-yl)pyridin-2-yl]-4,4-difluoro-2-(4-fluorophenyl)butanamide](/img/structure/B12411432.png)

